molecular formula C4H7NO2 B8769047 N-(2-Oxopropyl)formamide CAS No. 129972-97-0

N-(2-Oxopropyl)formamide

Cat. No.: B8769047
CAS No.: 129972-97-0
M. Wt: 101.10 g/mol
InChI Key: CAQXYVTYTTXGKW-UHFFFAOYSA-N
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Description

N-(2-Oxopropyl)formamide is an organic compound characterized by a formamide group (-NHCHO) attached to a 2-oxopropyl chain (CH₂-C(O)-CH₂-). This structure confers unique physicochemical properties, such as polarity due to the formamide moiety and ketone functionality.

Properties

CAS No.

129972-97-0

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

IUPAC Name

N-(2-oxopropyl)formamide

InChI

InChI=1S/C4H7NO2/c1-4(7)2-5-3-6/h3H,2H2,1H3,(H,5,6)

InChI Key

CAQXYVTYTTXGKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNC=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Features

N-(2-Oxopropyl)formamide shares key functional groups with several compounds, enabling comparative analysis:

N-Nitrosobis(2-oxopropyl)amine (BOP)
  • Structure : Contains two 2-oxopropyl chains linked to a nitroso group (-N-N=O) .
  • Comparison: Unlike this compound, BOP lacks a formamide group but includes a nitroso moiety, which is a known carcinogenic functional group. The 2-oxopropyl chain in both compounds may contribute to metabolic activation pathways.
N-(4-(1H-Pyrazol-1-yl)-phenyl)formamide
  • Structure : Formamide group attached to a phenyl ring substituted with pyrazole .
  • Comparison: The aromatic ring introduces π-π interactions and steric effects absent in the aliphatic 2-oxopropyl chain of this compound.
N-(2-(2-Oxopropyl)phenyl)acetamide
  • Structure : Acetamide (-NHCOCH₃) attached to a phenyl-2-oxopropyl group .
N-[2-Trans-(4-Hydroxyphenyl)ethenyl]formamide
  • Structure: Formamide linked to a trans-ethenyl-phenol group .

Carcinogenicity and Toxicity

  • N-Nitrosobis(2-oxopropyl)amine (BOP): A potent pancreatic carcinogen in Syrian hamsters, inducing ductal adenomas at doses as low as 1.75 mg/kg . The 2-oxopropyl group may act as a toxicophore.
  • This compound: No direct carcinogenicity data, but structural similarities to BOP suggest caution in handling and further toxicological evaluation.

Antimicrobial and Enzymatic Activity

  • Xanthocillins (): Formamide-containing compounds like xanthocillin X exhibit potent inhibition against Gram-negative pathogens (e.g., Pseudomonas aeruginosa) .

Physicochemical and Analytical Comparisons

Key Properties

  • Polarity : Formamide derivatives (e.g., this compound) are more polar than acetamide analogs due to the smaller -CHO group.
  • Stability : The ketone in the 2-oxopropyl chain may increase susceptibility to nucleophilic attack compared to aromatic analogs.

Analytical Techniques

  • UPLC/MS/MS : Used to detect formamide-related biomarkers (e.g., N-methylcarbamoyl adducts in hemoglobin) with high sensitivity (LOD: 0.01 µmol/g) .
  • GC-MS and NMR : Critical for elucidating structures of formamide metabolites, as seen in xyloside identification .

Data Tables

Table 1: Structural and Functional Comparison

Compound Functional Groups Key Structural Features Biological Activity Source
This compound Formamide, ketone Aliphatic chain with ketone Not reported Synthesized
N-Nitrosobis(2-oxopropyl)amine Nitroso, ketones Dual 2-oxopropyl chains Pancreatic carcinogen
N-(4-(1H-Pyrazol-1-yl)-phenyl)formamide Formamide, pyrazole Aromatic substitution Novel metabolite
N-[2-trans-(4-Hydroxyphenyl)ethenyl]formamide Formamide, ethenyl, phenol Conjugated double bond Antibacterial

Table 2: Analytical Methods for Formamide Derivatives

Technique Application Sensitivity/Resolution Example Compound Source
UPLC/MS/MS Quantification of biomarkers LOD: 0.01 µmol/g N-Methylcarbamoyl adducts
GC-MS Sugar moiety identification Retention time matching D-Xylose in xylosides
DNA Adduct Analysis Mutagenicity testing 7-Methylguanine detection BOP metabolites

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